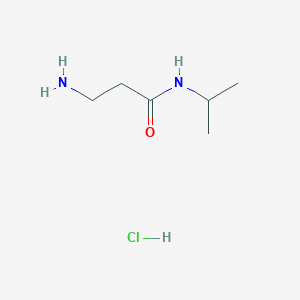
4-Aminonicotinic acid dihydrochloride
説明
4-Aminonicotinic acid dihydrochloride is a chemical compound consisting of a pyridine ring with an amino group and a carboxylic acid group . It is an aromatic amine, an aminopyridine, and an aminonicotinic acid . It is functionally related to a 4-aminopyridine and a nicotinic acid .
Synthesis Analysis
A novel four-step synthesizing route of 4-aminonicotinic acid starting from isoquinoline was proposed . The overall yield of 4-aminonicotinic acid can be up to 30% (based on isoquinoline) . The proposed synthetic technologies are suitable for large scale production .Molecular Structure Analysis
The molecular formula of this compound is C6H8Cl2N2O2 . The average mass is 211.046 Da . The structure includes a pyridine ring with an amino group at position 4 .Physical and Chemical Properties Analysis
The molecular weight of 4-Aminonicotinic acid is 138.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues .科学的研究の応用
Synthetic Intermediates for Therapeutic Drugs : A study by He Jun-hua (2010) introduced a novel four-step synthesizing route of 4-aminonicotinic acid starting from isoquinoline, highlighting its application as a key synthetic intermediate for therapeutic drugs targeting cardiovascular and cerebrovascular diseases. The proposed synthesis is suitable for large-scale production with advantages such as low cost, safe operation, and high purity of the final product (He Jun-hua, 2010).
Environmental Studies : Although not directly related to 4-aminonicotinic acid dihydrochloride, research on the environmental impact of chemicals like 2,4-dichlorophenoxyacetic acid illustrates the broader context of environmental chemistry and toxicology. Such studies focus on the effects of chemicals on ecosystems and contribute to understanding the interactions between synthetic compounds and the environment (Natana Raquel Zuanazzi et al., 2020).
Chemical Synthesis and Catalysis : Research on the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions showcases the development of efficient chemical synthesis techniques. This study investigates the electrochemical reduction of amino-bromopyridine in the presence of CO2, demonstrating the versatility of 4-aminonicotinic acid derivatives in catalytic processes (A. Gennaro et al., 2004).
Safety and Hazards
生化学分析
Biochemical Properties
4-Aminonicotinic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-methyl-pyrido-oxazine, indicating its utility in synthetic organic chemistry . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and electrostatic interactions, which facilitate its incorporation into biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, causing irritation upon exposure . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, highlighting its potential as a research tool in cellular biology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations . Understanding these dosage effects is crucial for optimizing its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are areas of active research, as they can provide insights into its role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect the compound’s activity and function, making it important to study its distribution within cells
特性
IUPAC Name |
4-aminopyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.2ClH/c7-5-1-2-8-3-4(5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKYJHVCJAUVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670707 | |
| Record name | 4-Aminopyridine-3-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-19-4 | |
| Record name | 4-Aminopyridine-3-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)







